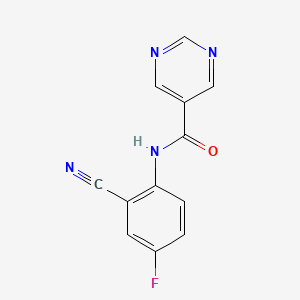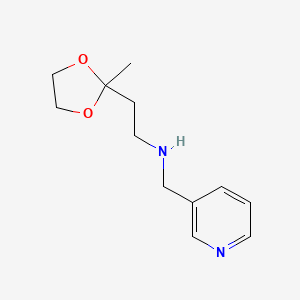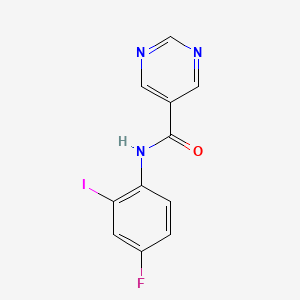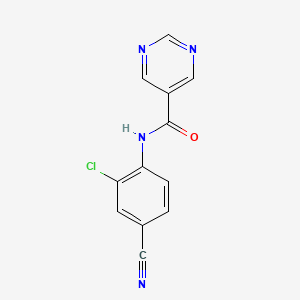
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.
作用机制
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects:
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. It also reduces the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune and inflammatory diseases. N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported.
实验室实验的优点和局限性
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, making it a well-established tool for researchers in these fields. However, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has some limitations for lab experiments. It is a relatively non-specific inhibitor of JAKs, and its effects on other signaling pathways may confound the interpretation of experimental results. It is also not suitable for in vivo studies in animals due to its poor pharmacokinetic properties.
未来方向
There are several future directions for the research on N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could potentially reduce the side effects associated with non-specific JAK inhibition. Another area of interest is the investigation of the long-term effects of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide on the immune system. It is important to understand the potential consequences of chronic JAK inhibition on the immune system and the risk of infections and malignancies. Finally, the potential therapeutic applications of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide in other diseases such as cancer and viral infections should be explored.
合成方法
The synthesis of N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-cyano-4-fluoroaniline with 2,4-dichloropyrimidine in the presence of a base to form N-(2-cyano-4-fluorophenyl)pyrimidine-2,4-diamine. This intermediate is then converted to the final product, N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide, by reacting it with ethyl chloroformate and then with 5-aminosalicylic acid.
科学研究应用
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing disease activity and improving clinical outcomes in these conditions.
属性
IUPAC Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O/c13-10-1-2-11(8(3-10)4-14)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHATRXIDTICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4-fluorophenyl)pyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B6631790.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)



![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)